Terestigmine
Overview
Description
Terestigmine is a cholinesterase inhibitor, a class of compounds that prevent the breakdown of acetylcholine, thereby increasing its levels and activity in the nervous system. This compound is structurally related to neostigmine and is used in various medical and scientific applications due to its ability to enhance cholinergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terestigmine involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the oxazinoindole core: This is achieved through a cyclization reaction involving the appropriate precursors under controlled conditions.
Introduction of the heptylcarbamate group: This step involves the reaction of the oxazinoindole intermediate with heptyl isocyanate under anhydrous conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch processing: Using large reactors to carry out the cyclization and carbamate formation reactions.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidized derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced analogs: Products with reduced functional groups.
Substituted compounds: Molecules with different functional groups replacing the original ones.
Scientific Research Applications
Terestigmine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cholinesterase inhibition and related biochemical pathways.
Biology: Employed in studies involving neurotransmission and nervous system function.
Medicine: Investigated for its potential therapeutic effects in conditions like myasthenia gravis and other neuromuscular disorders.
Mechanism of Action
Terestigmine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of other cholinesterase inhibitors but may involve unique interactions with the enzyme’s active site .
Comparison with Similar Compounds
- Neostigmine
- Pyridostigmine
- Physostigmine
Comparison:
- Neostigmine : Similar mechanism of action but differs in its pharmacokinetic properties and clinical applications.
- Pyridostigmine : Longer duration of action compared to terestigmine, making it suitable for chronic conditions.
- Physostigmine : Can cross the blood-brain barrier, unlike this compound, which is more peripheral in its action .
This compound stands out due to its specific structural features and its balance between efficacy and safety in cholinesterase inhibition.
Properties
IUPAC Name |
[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-heptylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)27-19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVACNVFXZVAEU-FPOVZHCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN(O3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN(O3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163769 | |
Record name | Terestigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147650-57-5 | |
Record name | Terestigmine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147650575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terestigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERESTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EG92T3EQE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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